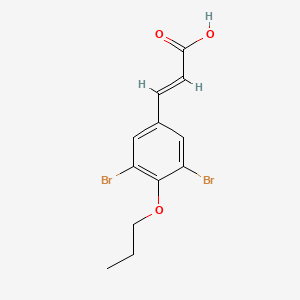

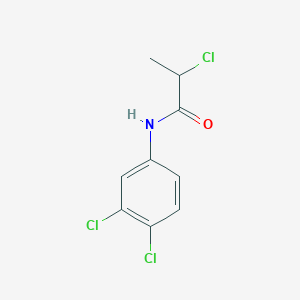

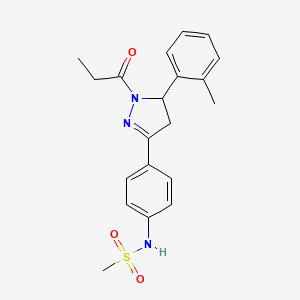

![molecular formula C19H14O3S B2652519 3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one CAS No. 690213-78-6](/img/structure/B2652519.png)

3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one” is a chemical compound with the molecular formula C19H14O3S. It is a derivative of coumarin, a class of benzopyrones present in various natural products and numerous pharmaceutically valuable compounds .

Synthesis Analysis

The synthesis of this compound involves the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . This process was carried out by refluxing the solution for 10-12 hours .Molecular Structure Analysis

The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis . The electronic absorption and emission spectra revealed that the compound exists as two main keto-enol tautomers .Chemical Reactions Analysis

The compound exhibits antimicrobial properties and acetylcholinesterase inhibition activity (AChEI), with the highest observed AChEI activity providing 48.25% inhibition . The fluorescence of the compound was enhanced upon increasing the medium viscosity, which was due to the resultant molecular rigidity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.38. Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved sources.Scientific Research Applications

- Notably, the molecule exhibits resonance-assisted hydrogen bonding due to an intramolecular N–H O(sulfonyl) bond .

- Researchers have explored its potential as an antimalarial agent, leveraging its unique structure and properties .

- While the specific applications are diverse, the compound has been evaluated in various biological contexts:

- The crystal structure reveals interesting features:

Chemical Structure and Properties

Antimalarial Activity

Biological Evaluation

Structural Insights

Mechanism of Action

Future Directions

Coumarins, including this compound, exhibit a broad spectrum of biological activity and are used in the treatment of various diseases . Future research could focus on exploring the potential therapeutic applications of this compound, particularly its antimicrobial and acetylcholinesterase inhibition activities .

properties

IUPAC Name |

3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3S/c1-23-15-9-6-13(7-10-15)8-11-17(20)16-12-14-4-2-3-5-18(14)22-19(16)21/h2-12H,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSYPSKSCAWNJM-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydroxypropyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2652437.png)

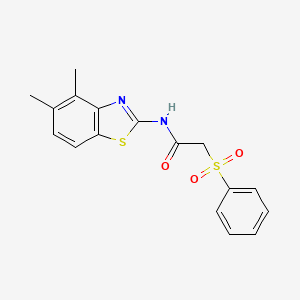

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652445.png)

![N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2652456.png)

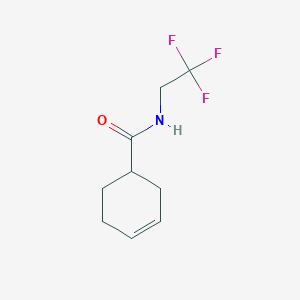

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2652457.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2652459.png)